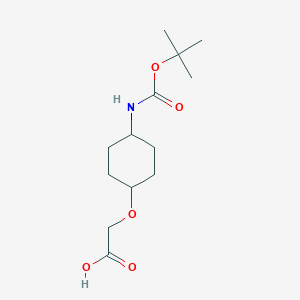

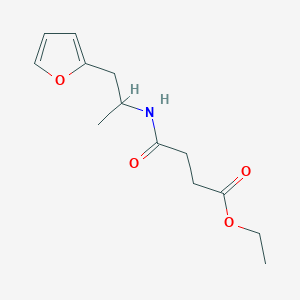

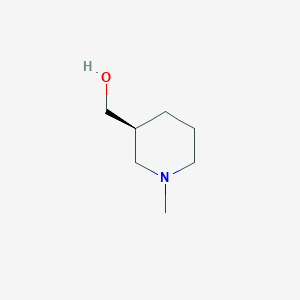

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid

カタログ番号 B2960033

CAS番号:

1315498-60-2

分子量: 273.329

InChIキー: LZHJRZDMDBZMIO-MGCOHNPYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid” is a complex organic molecule. It contains a cyclohexyl ring, an acetic acid group, and a tert-butoxycarbonyl group .

Synthesis Analysis

The tert-butoxycarbonyl (Boc) group is often used as a protecting group in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Molecular Structure Analysis

The molecule contains a total of 48 bonds, including 21 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 six-membered ring .Chemical Reactions Analysis

The tert-butoxycarbonyl group plays a role as a protecting group in chemical reactions . It is a part of the molecule that is introduced by chemical modification of a functional group to achieve chemoselectivity in a subsequent chemical reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-Butyl (4-aminocyclohexyl)carbamate, are available. It is a solid with a molecular weight of 214.30 .科学的研究の応用

Synthesis and Chemical Reactions

- Ring Cleavage and Synthesis Applications : The compound has been involved in the ring cleavage of N-acyl- and N-(arylsulfonyl)histamines, facilitating a one-pot synthesis of 4-acylamino- or 4-arylsulfonylamino-1,2-bis(tert-butoxycarbonylamino) butanes. This process is significant for creating N4-acyl-1,2,4-butanetriamine-N1,N1,N2,N2-tetraacetic acids and their N4-arylsulfonyl analogs, indicating its role in complex organic synthesis processes (Warshawsky et al., 1989).

- Epoxy Ring Opening : It is also used in the reaction with sulfuric acid in acetic anhydride, leading to the opening of the epoxy ring and the formation of 4,5-sulfonyldioxy derivatives (cyclic sulfates), showcasing its utility in creating specific chemical structures (Nishinaga & Wakabayashi, 1978).

Catalysis and Mechanistic Insights

- Catalytic and Mechanistic Studies : It has been involved in studies concerning the acetylation of alcohols, where its reactions under catalysis by 4-(dimethylamino)pyridine (DMAP) offer insights into nucleophilic catalysis mechanisms, providing a deeper understanding of organic reaction pathways (Xu et al., 2005).

- Intramolecular Cyclization : The compound has played a role in the intramolecular cyclization of certain acetic anhydride derivatives, leading to the formation of specific furan derivatives, which are of interest for synthetic and medicinal chemistry applications (Tyuneva et al., 2011).

Chelating Agent Synthesis

- Precursor for Chelating Agents : A derivative, DOTA-Tris(t)Bu ester, has been synthesized as a precursor chelating agent for lanthanide ions, highlighting its application in enhancing the targeting specificity and pharmacokinetics of molecular imaging contrast media (Li et al., 2009).

Safety and Hazards

特性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHJRZDMDBZMIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

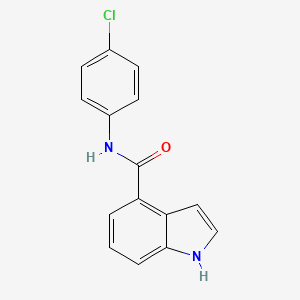

N-(4-chlorophenyl)-1H-indole-4-carboxamide

1155966-35-0

![N-1,3-benzodioxol-5-yl-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]acetamide](/img/structure/B2959955.png)

![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2959962.png)

![[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanamine;dihydrochloride](/img/structure/B2959968.png)

![Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)